7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
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Overview
Description
7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a complex organic compound belonging to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a hexahydro-pyrrolo-imidazolidinone core with a methoxyphenyl substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one typically involves the condensation of appropriate diamines with ketene aminals or other electron-deficient reagents. One-pot protocols are often employed, where the reaction is carried out under reflux conditions in ethanol . The process may involve multiple steps, including cyclization and functional group modifications.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using scalable methods that involve batch or continuous flow processes, ensuring high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions: 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various biological pathways . The compound’s structure allows it to bind to active sites, thereby modulating the activity of these enzymes and affecting cellular processes.
Comparison with Similar Compounds
- 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one
- Imidazo[1,2-a]pyridine derivatives
- Pyrido[1,2-a]pyrimidine derivatives
Comparison: Compared to similar compounds, 7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7a-(4-methoxyphenyl)-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-11-4-2-10(3-5-11)13-7-6-12(16)15(13)9-8-14-13/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFLDYXTHEEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(=O)N2CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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